molecular formula C13H18ClNO2 B1389053 Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride CAS No. 79412-52-5

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride

Cat. No.: B1389053
CAS No.: 79412-52-5
M. Wt: 255.74 g/mol
InChI Key: UQOYCWKTROFSHT-UHFFFAOYSA-N
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Description

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride is a chemical compound with the molecular formula C13H17NO2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride typically involves the esterification of 3-(Piperidin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Piperidin-3-yl)benzoic acid.

    Reduction: Formation of 3-(Piperidin-3-yl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride can be compared with other piperidine derivatives, such as:

    Methyl 4-(Piperidin-4-yl)Benzoate Hydrochloride: Similar structure but with the piperidine ring attached at a different position on the benzoate.

    Ethyl 3-(Piperidin-3-yl)Benzoate Hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-(Piperidin-3-yl)Benzoic Acid Hydrochloride: The carboxylic acid derivative of the compound.

The uniqueness of this compound lies in its specific ester group and the position of the piperidine ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 3-piperidin-3-ylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-5-2-4-10(8-11)12-6-3-7-14-9-12;/h2,4-5,8,12,14H,3,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOYCWKTROFSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride
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Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride
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Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride
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Methyl 3-(Piperidin-3-yl)Benzoate Hydrochloride

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